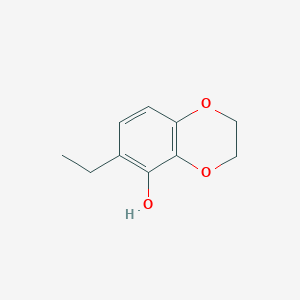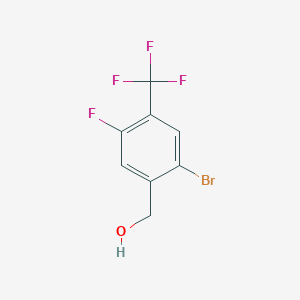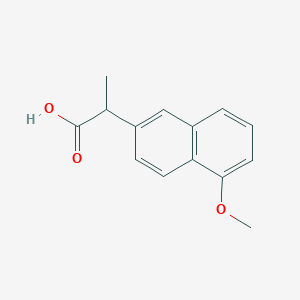
2-propoxy-3-Pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxy-3-Pyridinol is an organic compound with the molecular formula C(_8)H(_11)NO(_2). It is characterized by a pyridine ring substituted with a propoxy group at the second position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Propoxy-3-Pyridinol can be synthesized through the reaction of 2-chloropropanol with 3-hydroxypyridine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chloropropanol to a reactor containing 3-hydroxypyridine and a base. The reaction mixture is maintained at a controlled temperature and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Propoxy-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-propoxy-3-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridinol compounds depending on the nucleophile used.
科学的研究の応用
2-Propoxy-3-Pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
類似化合物との比較
2-Propoxy-3-Pyridinol can be compared with other similar compounds, such as:
2-Methoxy-3-Pyridinol: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxy-3-Pyridinol: Similar structure but with an ethoxy group instead of a propoxy group.
3-Hydroxy-2-Pyridone: Lacks the propoxy group but has a similar hydroxyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-propoxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8-7(10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |
InChIキー |
QJWUAMXQJUWFBE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)

![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)




